Tco-peg12-dbco
Description
Contextualization of Bioorthogonal Ligation in Chemical Biology Research
Bioorthogonal chemistry has revolutionized the study of complex biological systems by enabling chemical reactions to occur within living organisms without interfering with native biochemical processes researchgate.netwikipedia.orgrsc.org. Coined by Carolyn R. Bertozzi in 2003, this field focuses on high-yielding, rapid, and selective chemical transformations that are not found in biology, thus allowing for precise manipulation of biomolecules in their native environments researchgate.netwikipedia.org. The ability to selectively label, track, and modify biomolecules like proteins, nucleic acids, and lipids in real-time, without causing cellular toxicity or disrupting biological functions, has made bioorthogonal chemistry an indispensable tool in chemical biology wikipedia.orgescholarship.orgpcbiochemres.com. These reactions facilitate advancements in drug discovery, diagnostics, and therapeutic delivery systems, offering unprecedented insights into cellular mechanisms and disease pathologies pcbiochemres.comspringernature.com.
Overview of TCO-PEG12-DBCO as a Bifunctional Click Chemistry Reagent
This compound is a key bifunctional linker that exemplifies the power of bioorthogonal chemistry. It comprises three essential components: a trans-cyclooctene (B1233481) (TCO) moiety, a dibenzocyclooctyne (DBCO) moiety, and a polyethylene (B3416737) glycol (PEG) spacer of twelve ethylene (B1197577) glycol units (PEG12) axispharm.combroadpharm.com. This structure allows this compound to act as a versatile "click" chemistry reagent, participating in highly specific ligation reactions. The TCO group is a strained alkene that readily undergoes an inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazines nih.govinterchim.frescholarship.org. Simultaneously, the DBCO group, a strained alkyne, participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azides medchemexpress.com. The PEG12 linker is crucial for enhancing the reagent's aqueous solubility, reducing steric hindrance, and improving biocompatibility, thereby facilitating efficient conjugation to biomolecules in aqueous biological environments axispharm.combroadpharm.cominterchim.frconju-probe.com. This dual reactivity enables the simultaneous or sequential conjugation of different molecules or the creation of complex molecular architectures.
Historical Development and Significance of Strained Alkenes and Alkynes in Bioconjugation Methodologies
The development of bioconjugation strategies has been significantly advanced by the introduction of strained alkenes and alkynes acs.orgru.nliris-biotech.de. Early bioconjugation methods often relied on less specific reactions or required harsh conditions that could damage biomolecules. The concept of "click chemistry," pioneered by K. Barry Sharpless, provided a framework for developing highly efficient and selective reactions . Within this framework, bioorthogonal reactions gained prominence, particularly those involving strained cyclic alkenes and alkynes.
The inherent ring strain in molecules like cyclooctynes and cyclooctenes makes them highly reactive towards complementary functional groups, such as azides and tetrazines, respectively acs.orgru.nliris-biotech.de. These reactions proceed rapidly and selectively under mild, physiological conditions, often without the need for metal catalysts, which can be toxic to biological systems wikipedia.org. The development of SPAAC (using strained alkynes like DBCO) and IEDDA (using strained alkenes like TCO) represents major milestones, enabling precise labeling and modification of biomolecules in living cells and organisms researchgate.netwikipedia.orgnih.govthieme-connect.de. The ability to introduce these strained functionalities onto biomolecules, often via PEG linkers like the PEG12 in this compound, has expanded the toolkit for chemical biologists, allowing for sophisticated applications in imaging, diagnostics, and targeted therapeutics pcbiochemres.comaxispharm.comruixibiotech.comnih.gov.
Properties
Molecular Formula |
C54H81N3O16 |
|---|---|
Molecular Weight |
1028.2 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60)/b2-1- |
InChI Key |
LREIKQBRBHTOTK-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Research Findings and Applications
Reaction Kinetics and Selectivity
The efficacy of TCO-PEG12-DBCO as a bioorthogonal reagent stems from the exceptional kinetics and selectivity of the click reactions it mediates. The inverse electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazines is particularly noted for its speed, with reported second-order rate constants reaching up to 105 M−1s−1 nih.govinterchim.frnih.gov. This rapid ligation is crucial for in vivo applications where reactant concentrations can be low and reaction times are limited by biological clearance nih.gov. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction involving DBCO also exhibits high reactivity, typically with second-order rate constants in the range of 1–2 M−1s−1, and can be significantly enhanced with optimized DBCO derivatives nih.gov. Both reactions are highly chemoselective, meaning they react specifically with their intended partners (tetrazines for TCO, azides for DBCO) without significant interference from other functional groups present in biological systems escholarship.orginterchim.frescholarship.orgconju-probe.com.
Table 1: Comparison of Bioorthogonal Ligation Kinetics
| Reaction Type | Reactive Groups Involved | Strained Moiety | Typical Second-Order Rate Constant (M-1s-1) | Key Features |
| Inverse Electron Demand Diels-Alder | TCO + Tetrazine | TCO | Up to 105 (for TCO) | Extremely fast, catalyst-free, high selectivity, suitable for in vivo use |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO + Azide (B81097) | DBCO | 1–2 (for standard DBCO), higher for optimized DBCO | Catalyst-free, high selectivity, biocompatible |
Note: Rate constants can vary based on specific reagent structures and experimental conditions.
Conjugation Efficiency and Strategies
Research has explored various strategies for utilizing this compound. For example, in the development of antibody-DNA conjugates for immuno-PCR, this compound has been used to functionalize DNA. This process involves enzymatic addition of azide-modified nucleotides to DNA, followed by SPAAC with the DBCO end of the this compound linker, thereby introducing TCO handles onto the DNA researchgate.netnih.gov. Optimization studies have shown that a mild excess of the DBCO-PEG12-TCO linker (five to ten-fold) can achieve high functionalization efficiency of DNA, facilitating subsequent conjugation to tetrazine-modified antibodies nih.gov. Similarly, TCO-functionalized ssDNA has been conjugated to affinity proteins using DBCO-PEG12-TCO, achieving high conversion rates in short reaction times due to the fast kinetics of the iEDDA reaction nih.gov.
Table 2: Example Study: DNA Functionalization with this compound for Immuno-PCR
| Step | Reagent/Method | Key Outcome | Reference |
| DNA Functionalization | Enzymatic addition of N3-dATP to dsDNA | Introduces azide handles to the 3'-ends of double-stranded DNA (dsDNA). | nih.gov |
| TCO Introduction | SPAAC reaction with DBCO-PEG12-TCO (5-10 fold excess) | Conjugates TCO handles to the azide-functionalized dsDNA, confirmed by agarose (B213101) gel electrophoresis showing a shift in migration. | nih.gov |
| Antibody Functionalization | NHS-s-s-tetrazine conjugation to antibody | Introduces tetrazine handles onto antibodies via a cleavable disulfide linker. | researchgate.netnih.gov |
| Final Conjugation (Antibody-DNA) | IEDDA reaction between TCO-dsDNA and tetrazine-antibody | Forms antibody-DNA conjugates with high efficiency, enabling sensitive protein detection via immuno-PCR. Reaction time can be as short as 15 minutes. | nih.govnih.gov |
Applications in Targeted Delivery and Imaging
The bifunctional nature of this compound makes it highly valuable for applications in targeted drug delivery and bioimaging axispharm.combroadpharm.comruixibiotech.com. By conjugating this compound to targeting ligands (e.g., antibodies, peptides) and then reacting the TCO moiety with a tetrazine-labeled therapeutic agent or imaging probe, researchers can achieve precise delivery and visualization of targets within biological systems nih.govescholarship.orgnih.gov. The PEG linker's properties are instrumental in maintaining the solubility and bioavailability of these conjugates, while the rapid and specific click reactions ensure efficient assembly and minimal off-target interactions axispharm.cominterchim.frconju-probe.com.
For instance, this compound has been employed in the preparation of TCO-modified nanoparticles for targeted delivery applications researchgate.net. It has also been used to functionalize antibodies with TCO handles, which can then be reacted with tetrazine-modified imaging agents or therapeutics, a strategy known as bioorthogonal pretargeting escholarship.orgnih.gov. This approach allows for the administration of a targeting molecule followed by a rapidly clearing imaging or therapeutic agent, enhancing signal-to-noise ratios and improving therapeutic efficacy nih.govescholarship.org. The inherent stability of the resulting triazole linkage formed during the click reaction contributes to the robustness of these conjugates in biological environments conju-probe.comconju-probe.com.
Table 3: General Applications of this compound
| Application Area | Biomolecule Conjugated | Mechanism Utilized | Key Benefits |
| Targeted Drug Delivery | Antibodies, Peptides, Nanoparticles | TCO-Tetrazine (IEDDA) or DBCO-Azide (SPAAC) | Precise delivery of therapeutic payloads to specific cells or tissues, reduced systemic toxicity, improved drug efficacy, enhanced solubility and stability of conjugates. |
| Bioimaging | Proteins, Cells, Biomolecules | TCO-Tetrazine (IEDDA) or DBCO-Azide (SPAAC) | Real-time tracking and visualization of biological processes, high signal-to-noise ratio, minimal interference with native cellular functions, improved contrast. |
| Bioconjugation | Proteins, Nucleic Acids, Surfaces | TCO-Tetrazine (IEDDA) or DBCO-Azide (SPAAC) | Formation of stable covalent linkages, high specificity, rapid reaction rates, catalyst-free options, biocompatibility, versatile for creating complex molecular architectures. |
| Immuno-PCR | Antibodies, DNA | TCO-Tetrazine (IEDDA) and DBCO-Azide (SPAAC) | Highly sensitive detection of proteins by combining antibody specificity with PCR amplification, efficient conjugation strategies. |
Compound List:
this compound
trans-cyclooctene (B1233481) (TCO)
Dibenzocyclooctyne (DBCO)
Polyethylene (B3416737) Glycol (PEG)
Azide
Tetrazine
N-hydroxysuccinimide (NHS)
Tetrahydrazine
Mechanistic Basis of Tco Peg12 Dbco Reactivity in Bioorthogonal Systems
Inverse Electron-Demand Diels-Alder (iEDDA) Reaction with Tetrazines
The TCO moiety of TCO-PEG12-DBCO reacts with tetrazines via an inverse electron-demand Diels-Alder (iEDDA) reaction. This [4+2] cycloaddition is characterized by the interaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile (the TCO). scispace.com The high ring strain of the trans-cyclooctene (B1233481) significantly accelerates the reaction, making it one of the fastest bioorthogonal reactions known.
The kinetics of the TCO-tetrazine iEDDA reaction are exceptionally rapid, with second-order rate constants reaching up to 106 M-1s-1. broadpharm.comresearchgate.net This remarkable speed allows for efficient labeling at very low concentrations, which is a significant advantage in biological systems where target molecules may be scarce. iris-biotech.deiris-biotech.de The reaction rate is influenced by the electronic properties of the tetrazine; electron-withdrawing substituents on the tetrazine ring can enhance reactivity. rsc.orgnih.gov However, a balance must be struck, as highly reactive tetrazines may exhibit lower stability in aqueous environments. rsc.orgnih.gov
The table below presents a selection of reported second-order rate constants for the reaction between various tetrazine derivatives and trans-cyclooctene (TCO), illustrating the kinetic tunability of this ligation.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 M⁻¹s⁻¹ |
| 3-methyl-6-phenyl-s-tetrazine | TCO | ~3,300 M⁻¹s⁻¹ |
| 3-(p-benzylaminocarbonyl)-6-methyl-s-tetrazine | TCO | ~5,900 M⁻¹s⁻¹ |
| 4-(1,2,4,5-tetrazin-3-yl)benzylamine | TCO | ~13,000 M⁻¹s⁻¹ |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹ |
This table is interactive. Data compiled from multiple scientific sources. iris-biotech.deiris-biotech.dersc.org
The TCO-tetrazine ligation exhibits exceptional chemoselectivity, meaning the TCO and tetrazine groups react exclusively with each other without cross-reacting with endogenous functional groups such as amines, thiols, or carboxylates. broadpharm.comnih.gov This high degree of specificity ensures that labeling occurs only at the intended sites, minimizing off-target effects within the complex environment of a living cell or organism. acs.orgwikipedia.org
Furthermore, the iEDDA reaction is orthogonal to many other bioorthogonal reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). acs.orgrsc.org This mutual orthogonality allows for the simultaneous and independent labeling of different molecular targets within the same biological system, provided one is tagged with a TCO and the other with an azide (B81097), for subsequent reaction with a tetrazine and a DBCO, respectively. acs.org
The iEDDA reaction between TCO and a 1,2,4,5-tetrazine (B1199680) proceeds through a [4+2] cycloaddition to form an unstable tricyclic intermediate. researchgate.net This is immediately followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion. iris-biotech.denih.gov The final product is a stable dihydropyridazine (B8628806) linkage. broadpharm.comnih.gov This covalent bond is highly stable under physiological conditions, ensuring that the conjugated molecules remain linked for long-term studies. nih.govacs.org
Synergistic Application of Dual Bioorthogonal Reactivities
The this compound molecule is a heterobifunctional linker designed for advanced applications in chemical biology and materials science, deriving its utility from the presence of two distinct and mutually orthogonal reactive groups: a trans-cyclooctene (TCO) moiety and a dibenzocyclooctyne (DBCO) moiety. medchemexpress.combroadpharm.com These are connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain, which enhances aqueous solubility and provides spatial separation between the two reactive ends, minimizing steric hindrance. axispharm.comconju-probe.com The unique power of this compound lies in its ability to facilitate two independent conjugation reactions simultaneously within the same system.
The principle of mutual orthogonality is central to the synergistic use of this compound. researchgate.net The TCO group reacts with 1,2,4,5-tetrazines through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, while the DBCO group reacts with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comconju-probe.com Crucially, the TCO moiety does not react with azides, and the DBCO moiety does not react with tetrazines. researchgate.netnih.gov This high degree of specificity allows for precise control over conjugation, enabling the simultaneous or sequential labeling and linking of multiple molecular targets in complex biological environments without cross-reactivity. researchgate.netnih.gov
Research has successfully demonstrated the utility of employing these two reaction pairs in tandem for multi-target applications. Studies have confirmed the mutual orthogonality of the tetrazine-TCO and azide-DBCO reactions in biological settings, allowing for the simultaneous labeling of different cell populations or distinct receptors on a single cell. researchgate.netnih.gov This dual-labeling capability is a significant advancement for multiplexed imaging and analysis.
The kinetics of the two reactions are markedly different, a feature that can be strategically leveraged. The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be between 800 M⁻¹s⁻¹ and 30,000 M⁻¹s⁻¹. nih.goviris-biotech.devectorlabs.com In contrast, the SPAAC reaction between DBCO and an azide has a slower, yet still efficient, rate constant of approximately 1 to 2.1 M⁻¹s⁻¹. nih.govalfa-chemistry.combroadpharm.com This kinetic differential enables researchers to perform sequential conjugations with temporal control.
A novel application of this dual reactivity involves overcoming challenges in antibody conjugation. It has been observed that the hydrophobic TCO group can be "masked" through interactions with the antibody surface, rendering it non-reactive. nih.gov To circumvent this, a dual bioorthogonal approach has been developed where azide-functionalized antibodies are reacted with a heterobifunctional DBCO-PEG-TCO linker. nih.gov This method has been shown to significantly enhance the functional density of reactive TCO on the antibody surface, improving the efficiency of subsequent pretargeting applications. nih.gov
The synergistic application of TCO and DBCO functionalities within a single molecule like this compound provides a powerful tool for constructing complex bioconjugates, enabling multi-target imaging, and developing advanced drug delivery systems. nih.gov
| Reactive Moiety | Reaction Partner | Reaction Mechanism | Second-Order Rate Constant (k₂) |
|---|---|---|---|
| Trans-cyclooctene (TCO) | Tetrazine | Inverse-electron-demand Diels-Alder (IEDDA) iris-biotech.denih.gov | ~800 to 30,000 M⁻¹s⁻¹ nih.goviris-biotech.devectorlabs.com |
| Dibenzocyclooctyne (DBCO) | Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) alfa-chemistry.cominterchim.fr | ~1 - 2.1 M⁻¹s⁻¹ nih.govbroadpharm.com |
| Compound Name |
|---|
| This compound |
| trans-cyclooctene (TCO) |
| dibenzocyclooctyne (DBCO) |
| polyethylene glycol (PEG) |
| 1,2,4,5-tetrazine |
Advanced Synthetic Strategies and Functionalization Methodologies Employing Tco Peg12 Dbco
General Synthesis Routes for TCO-PEG12-DBCO-Containing Constructs
The strategic placement of two distinct bioorthogonal reactive groups on the this compound linker allows for a sequential or one-pot, two-step conjugation approach. This dual reactivity is foundational to its utility, enabling the assembly of three different components with high specificity and efficiency. The synthesis of constructs containing this linker typically involves two key reactions: the reaction of an N-hydroxysuccinimide (NHS) ester-activated TCO moiety with primary amines, and the strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO group with an azide-modified molecule.
Amine-Reactive Functionalization via TCO-NHS Esters
A common strategy for introducing the TCO moiety onto a biomolecule, such as a protein or antibody, is through the use of a TCO-NHS ester. This method targets primary amines, predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides. The NHS ester reacts efficiently with these amines under mild physiological conditions (typically pH 7-9) to form a stable amide bond.
The inclusion of a PEG spacer, such as the 12-unit chain in this compound, is crucial for several reasons. It significantly enhances the water solubility of the often-hydrophobic TCO moiety, which is beneficial when working with biomolecules in aqueous buffers. Furthermore, the flexible PEG chain acts as a spacer, minimizing steric hindrance between the conjugated biomolecule and any subsequent binding partners of the TCO group. This can lead to improved labeling efficiency and preserved biological activity of the modified molecule. The reaction competes with the hydrolysis of the NHS ester in aqueous solutions, a factor that can be mitigated by using a higher concentration of the protein and controlling the pH.
Chemoenzymatic Approaches for Site-Specific Macromolecular Labeling
To achieve greater control over the location of conjugation and ensure homogeneity of the final product, chemoenzymatic methods are increasingly employed. These strategies combine the high specificity of enzymatic reactions with the robust covalent bond formation of bioorthogonal chemistry.
A powerful chemoenzymatic strategy for the site-specific labeling of antibodies involves the modification of the conserved N-glycans located in the Fc region. This approach ensures that the antigen-binding sites of the antibody remain unaffected, thus preserving its immunoreactivity. nih.gov The process can be carried out in a multi-step, one-pot reaction:
Enzymatic deglycosylation: The terminal galactose residues on the antibody's heavy chain glycans are removed using the enzyme β-1,4-galactosidase. nih.gov
Enzymatic azide (B81097) installation: A mutant galactosyltransferase, Gal-T(Y289L), is then used to attach azide-modified sugars (e.g., GalNAz) to the exposed N-acetylglucosamine residues. This results in an antibody that is site-specifically functionalized with azide groups. nih.gov
Bioorthogonal Conjugation: The azide-modified antibody is then reacted with a bifunctional linker containing a DBCO group, such as a DBCO-PEG12-TCO construct. The SPAAC reaction proceeds smoothly to yield a site-specifically labeled antibody with pendant TCO groups ready for further functionalization. nih.gov
This chemoenzymatic approach has been successfully used to create site-specifically labeled immunoconjugates, such as sshuA33-PEG12-TCO, for applications in pretargeted imaging. nih.gov Despite the potential for four azides to be incorporated, studies have shown that steric hindrance within the Fc region may limit the degree of labeling to approximately two TCO moieties per antibody. nih.gov
Approaches for Amplifying Labeling Efficiency and Ligand Density
In many applications, particularly in diagnostics and therapeutics, amplifying the number of functional moieties per targeting molecule can significantly enhance signal strength or therapeutic payload. Several strategies have been developed to increase the labeling efficiency and ligand density of this compound-containing constructs.
Utilization of Dendrimeric Scaffolds for this compound Amplification
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure, making them excellent scaffolds for amplifying the number of reactive groups. A bifunctional dendrimeric scaffold can be synthesized to contain a single DBCO moiety for site-specific attachment to an azide-modified antibody and multiple TCO groups on its periphery.
One study demonstrated the development of an immunoconjugate (sshuA33-DEN-TCO) using a dendrimer that resulted in the attachment of approximately 8 TCO moieties per antibody. nih.govnih.gov This represented a significant increase compared to the roughly 2 TCO moieties per antibody achieved with a non-dendrimeric control, sshuA33-PEG12-TCO. nih.govnih.gov The increased density of TCO groups on the dendrimeric construct led to a more than two-fold increase in tumor uptake in pretargeted PET imaging studies. nih.govresearchgate.netscispace.comnih.gov This highlights the potential of dendrimeric scaffolds to dramatically improve the efficacy of targeted agents.
| Immunoconjugate | TCO Moieties per Antibody | Tumoral Uptake (24h, %ID/g) | Reference |
|---|---|---|---|
| sshuA33-PEG12-TCO (Non-dendrimeric) | ~2 | 4.1 ± 1.3 | nih.govnih.gov |
| sshuA33-DEN-TCO (Dendrimeric) | ~8 | 8.9 ± 1.9 | nih.govnih.gov |
Optimization of Molar Ratios for Efficient Bioconjugate Formation
The efficiency of bioconjugation is highly dependent on the molar ratios of the reactants. Optimizing these ratios is critical to maximize the yield of the desired conjugate while minimizing unreacted components and potential side reactions.
Similarly, in the SPAAC reaction between a DBCO-functionalized molecule and an azide-modified substrate, a slight molar excess of one reactant is often employed to drive the reaction to completion. For instance, in the conjugation of an azide-modified oligonucleotide to a DBCO-activated antibody, a 2 to 4-fold molar excess of the azide-oligonucleotide is recommended. nih.gov The optimal ratio can be determined empirically for each specific system by performing small-scale reactions and analyzing the products.
| Reaction Type | Reactant 1 | Reactant 2 | Recommended Molar Excess of Reactant 2 | Reference |
|---|---|---|---|---|
| Amine-Reactive Coupling | Antibody | DBCO-NHS Ester | 5-30 fold | nih.govtargetmol.com |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO-Antibody | Azide-Oligonucleotide | 2-4 fold | nih.gov |
Analytical and Biophysical Characterization of Tco Peg12 Dbco Conjugates
Spectroscopic Methods for Conjugate Verification and Quantification
Spectroscopic techniques are fundamental for the initial verification and quantification of TCO-PEG12-DBCO conjugates. These methods rely on the unique spectral properties of the biomolecule, the DBCO group, and the resulting conjugate.
UV-Visible (UV-Vis) Spectroscopy: This is a primary method for determining the degree of labeling (DOL). The protein concentration is typically determined by measuring its absorbance at 280 nm. The dibenzocyclooctyne (DBCO) group has a characteristic absorbance maximum around 309 nm. thermofisher.comthermofisher.com By measuring the absorbance of the conjugate at both 280 nm and 309 nm, and applying a correction factor for the DBCO group's contribution at 280 nm, the concentration of the protein and the attached linker can be calculated. thermofisher.com This allows for the determination of the average number of this compound molecules attached to each biomolecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural characterization, although it is more commonly applied to smaller biomolecules or peptides due to the complexity of spectra for large proteins. acs.org For this compound conjugates, ¹H NMR can confirm the successful conjugation by identifying characteristic proton signals from the TCO, PEG, and DBCO moieties that are distinct from the signals of the unmodified biomolecule. acs.org The disappearance of signals from the reactive precursor and the appearance of new signals corresponding to the formed covalent bond provide direct evidence of the reaction. nih.gov Furthermore, ¹⁹F NMR can be a bioorthogonal tool if a fluorine-containing tag is incorporated, offering a clear spectral window with minimal background from biological samples. acs.org
Fluorescence Spectroscopy: If the biomolecule of interest or a secondary labeling agent is fluorescent, fluorescence spectroscopy can be used to monitor the conjugation reaction. Changes in the fluorescence intensity or emission wavelength upon conjugation can indicate the formation of the bioconjugate.
Chromatographic Separation and Purification Techniques for Bioconjugates
Chromatography is indispensable for purifying this compound conjugates from unreacted starting materials and for analyzing the heterogeneity of the product. The choice of technique depends on the physicochemical differences between the conjugate and its precursors.
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. The addition of the this compound linker, which includes a 12-unit polyethylene (B3416737) glycol (PEG) spacer, significantly increases the size of the biomolecule. researchgate.net Consequently, the conjugate will elute earlier from the SEC column than the smaller, unmodified biomolecule. This technique is highly effective for removing excess, low-molecular-weight linkers and for separating the conjugated product from the starting protein. lcms.cz It is also used to assess the presence of aggregates, which would elute in the void volume. nih.govtosohbioscience.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. While often used with denaturing mobile phases containing organic solvents, it is very effective for analyzing the purity of peptide and small protein conjugates. nih.gov
| Technique | Principle of Separation | Primary Application | Key Advantages |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic Volume/Size | Purification from unreacted linker/protein; Aggregate analysis | Mild, non-denaturing conditions; Predictable separation based on size increase. researchgate.net |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Separation of conjugate from native protein; Resolving species with different DOL | Preserves native protein structure; High sensitivity to changes in hydrophobicity. chromatographyonline.combio-works.com |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of species with different DOL | High capacity; Resolves molecules based on charge shielding by the PEG linker. researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purity analysis of peptides and small proteins | Excellent resolution; Well-established methods. |
Electrophoretic Methods for Assessing Conjugation Efficiency and Purity
Electrophoretic methods provide a visual and quantitative assessment of the conjugation reaction by separating molecules based on their size and charge.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a widely used technique to assess conjugation efficiency. The this compound linker has a molecular weight of approximately 1028.3 Da. broadpharm.com Upon conjugation, the apparent molecular weight of the biomolecule increases. This results in a noticeable upward shift in the band position on the gel compared to the unmodified biomolecule. researchgate.net The presence of a band at the higher molecular weight and the reduction or disappearance of the band corresponding to the starting material confirm a successful reaction. nih.gov The relative intensity of the bands can be used to estimate the conjugation efficiency.
Capillary Electrophoresis (CE): CE offers higher resolution and automation compared to traditional gel electrophoresis. creative-proteomics.com Capillary Electrophoresis-SDS (CE-SDS) separates proteins based on size with high precision, making it ideal for quantifying the purity of the conjugate and detecting small amounts of unconjugated protein or fragments. creative-proteomics.com Capillary Zone Electrophoresis (CZE) separates species based on their charge-to-mass ratio and can resolve conjugates with different degrees of labeling. creative-proteomics.comresearchgate.net
Mass Spectrometry-Based Analyses of this compound Modified Biomolecules
Mass spectrometry (MS) is a powerful technique that provides precise molecular weight information, allowing for unambiguous confirmation of the conjugate and determination of the degree of labeling.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is well-suited for the analysis of large biomolecules and their conjugates. nih.gov It provides the average molecular weight of the conjugate, and the mass shift observed corresponds to the mass of the attached this compound linkers. researchgate.net For heterogeneous samples, MALDI-TOF can reveal a distribution of species with different numbers of attached linkers. covalx.comnih.gov
Electrospray Ionization (ESI) MS: ESI-MS is another key technique that generates multiply charged ions from the analyte, allowing for the determination of molecular weights with very high accuracy and resolution from the resulting mass-to-charge (m/z) spectrum. acs.orglibretexts.orguab.edu ESI-MS can be coupled directly with liquid chromatography (LC-MS), enabling the separation of different conjugated species followed by their individual mass determination. acs.org This is particularly useful for characterizing complex reaction mixtures. nih.gov
| MS Technique | Primary Data Output | Key Information Obtained |
|---|---|---|
| MALDI-TOF | Mass spectrum showing singly charged ions | Confirms mass of the conjugate; Determines average degree of labeling (DOL) and heterogeneity. nih.govresearchgate.net |
| ESI-MS | Mass spectrum showing a series of multiply charged ions | Provides highly accurate molecular weight of the conjugate; Can resolve different conjugated species. acs.orguab.edu |
| LC-MS | Chromatographic separation followed by mass analysis of eluting peaks | Characterizes individual species in a heterogeneous mixture, confirming the identity of each peak. acs.org |
Surface Plasmon Resonance (SPR) for Intermolecular Binding Kinetics Studies
Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time. While not a direct characterization of the this compound conjugate itself, SPR is invaluable for assessing the functional consequences of the conjugation. For instance, it can be used to verify that the conjugated biomolecule (e.g., an antibody) retains its binding affinity for its target.
Furthermore, SPR can be adapted to study the kinetics of the bioorthogonal reaction itself. By immobilizing one reactant (e.g., a TCO-functionalized protein) on the SPR sensor chip and flowing the other reactant (e.g., a DBCO-containing molecule) over the surface, the rate of the covalent bond formation can be monitored. This provides quantitative data on the speed and efficiency of the TCO-DBCO ligation, which is known to be a very fast bioorthogonal reaction. nih.gov
Densitometric and UV/Vis Spectrophotometric Analysis in Conjugate Characterization
These quantitative techniques are often used in conjunction with the separation methods described above to determine conjugation efficiency and product purity.
UV/Vis Spectrophotometry: As detailed in section 5.1, UV/Vis is a straightforward method to quantify the amount of protein and the number of attached DBCO moieties in a purified conjugate sample. thermofisher.comthermofisher.com The ratio of the absorbance at 309 nm (DBCO) to that at 280 nm (protein), after appropriate corrections, yields the degree of labeling.
Densitometry: Densitometry involves the quantitative analysis of band or spot intensities from electrophoretic gels or blots. cytivalifesciences.comazurebiosystems.com After running an SDS-PAGE gel of the conjugation reaction mixture, the gel is stained (e.g., with Coomassie Blue), and an imaging system is used to capture a digital image. azurebiosystems.com Densitometry software then measures the optical density of the bands corresponding to the unconjugated starting material and the this compound conjugate. mtoz-biolabs.com By comparing the intensity of the product band to the total intensity of all protein bands in the lane, a quantitative measure of the conjugation efficiency can be calculated.
Applications of Tco Peg12 Dbco in Cutting Edge Bioconjugation Research
Development of Antibody-Nucleic Acid Conjugates for Advanced Detection Techniques
The creation of antibody-nucleic acid conjugates is fundamental to highly sensitive detection methods like immuno-PCR, which combines the specificity of antibody-based protein detection with the signal amplification power of PCR.
Design of Cleavable Linker Systems for Immuno-PCR and Immuno-Sequencing
A sophisticated strategy for producing cleavable antibody-DNA conjugates for sensitive protein detection employs TCO-PEG12-DBCO in concert with a chemically cleavable linker. researchgate.net In this design, antibodies are first functionalized with a cleavable NHS-s-s-tetrazine linker, introducing a tetrazine group via a disulfide bond. Concurrently, double-stranded DNA (dsDNA) is functionalized with TCO. The subsequent iEDDA reaction between the tetrazine-modified antibody and the TCO-modified DNA yields the final conjugate. The introduction of the disulfide bridge is crucial, as it allows for the release of the dsDNA reporter molecule under mild reducing conditions following immunostaining. This cleavage step is essential for the accurate and sensitive detection of the DNA in subsequent PCR or sequencing applications. researchgate.net
Enzymatic Functionalization of Double-Stranded DNA with this compound
To prepare the nucleic acid component for conjugation, a two-step enzymatic and chemical process is utilized. First, double-stranded DNA is enzymatically modified through the addition of azide-functionalized deoxynucleotides (N3-dATP) to its termini. Following this enzymatic incorporation, the azide-modified dsDNA is coupled to the DBCO end of the this compound linker via a SPAAC reaction. researchgate.net This method ensures that the dsDNA is efficiently functionalized with a reactive TCO group, ready for rapid conjugation to a tetrazine-modified antibody. researchgate.net
Table 1: Key Components in Cleavable Antibody-dsDNA Conjugation
| Component | Functional Group | Role in Conjugation |
|---|---|---|
| Antibody | NHS-s-s-tetrazine | Provides target specificity and a cleavable tetrazine moiety for reaction with TCO. |
| dsDNA | Azide (B81097) (N3-dATP) | Enzymatically incorporated azide for linking to the DBCO end of the linker. |
Functionalization of Nanoparticles and Material Surfaces for Biomedical Applications
The ability to modify surfaces at the nanoscale is critical for developing advanced materials for targeted drug delivery, imaging, and diagnostics. This compound provides a versatile platform for anchoring biomolecules to various substrates.
Fabrication of TCO-Modified Porous Silicon Nanoparticles
TCO-modified porous silicon nanoparticles (TCO-NPs) have been developed for applications such as pretargeted PET imaging. The fabrication is a stepwise process that begins with porous silicon nanoparticles that have been surface-functionalized with carboxylic acid groups (COOH-terminated). researchgate.net These carboxyl groups are activated to form an amide bond with 3-azidopropylamine, resulting in an azide-functionalized nanoparticle surface. In the final step, these azide-bearing nanoparticles are reacted with this compound. The DBCO end of the linker couples to the surface azides via SPAAC, leaving the TCO group exposed on the nanoparticle surface for subsequent bioorthogonal reactions. researchgate.net
Table 2: Fabrication Steps for TCO-Modified Porous Silicon Nanoparticles
| Step | Reagent/Process | Purpose |
|---|---|---|
| 1 | COOH-terminated porous silicon nanoparticles | Starting material with reactive surface groups. |
| 2 | Amide bond formation with 3-azidopropylamine | Introduces azide functionalities onto the nanoparticle surface. |
Strategies for Surface Modification using this compound
The dual reactivity of this compound makes it an effective tool for surface modification beyond nanoparticles. axispharm.com The general strategy involves a two-step approach. First, a surface of interest (e.g., a biosensor chip, a polymer scaffold) is functionalized with either azide or tetrazine groups. The this compound linker is then attached to the surface via its corresponding reactive partner—DBCO reacts with surface azides, while TCO would react with surface tetrazines. This process results in a surface coated with the linker's second, unreacted bioorthogonal group. This functionalized surface is then ready for the stable and specific immobilization of biomolecules (such as proteins, peptides, or nucleic acids) that have been separately modified with the complementary reactive handle. The PEG spacer in the linker helps to improve the biocompatibility of the surface and increases the accessibility of the terminal reactive groups for subsequent conjugation. axispharm.comthermofisher.com
Engineering of Antibody-Oligonucleotide Conjugates (AOCs)
Antibody-oligonucleotide conjugates (AOCs) are powerful reagents in diagnostics and therapeutics, enabling techniques that require both protein targeting and nucleic acid identification. biosyn.comdynamic-biosensors.com The construction of these conjugates relies on efficient and specific ligation chemistries.
This compound is well-suited for engineering AOCs due to its heterobifunctional nature. The process involves the separate functionalization of the antibody and the oligonucleotide with complementary reactive groups. For instance, an antibody can be modified with tetrazine molecules, while an amine-modified oligonucleotide is functionalized with an azide. The this compound linker can then be used in two primary ways. In one approach, the azide-modified oligonucleotide is first reacted with the DBCO end of the linker. The resulting TCO-functionalized oligonucleotide is then purified and subsequently reacted with the tetrazine-modified antibody to form the final AOC. aboligo.com Alternatively, the process can be reversed. The heterobifunctional design of this compound provides flexibility in the conjugation strategy, allowing researchers to choose the most efficient reaction sequence for their specific antibody and oligonucleotide pair. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | trans-Cyclooctene-Polyethylene Glycol (12)-Dibenzocyclooctyne |
| N3-dATP | Azido-deoxyadenosine triphosphate |
| NHS-s-s-tetrazine | N-Hydroxysuccinimide-disulfide-tetrazine |
| COOH | Carboxylic Acid |
| DBCO | Dibenzocyclooctyne |
| TCO | trans-Cyclooctene (B1233481) |
| PEG | Polyethylene (B3416737) Glycol |
| SPAAC | Strain-promoted alkyne-azide cycloaddition |
| iEDDA | inverse-electron demand Diels-Alder |
| PET | Positron Emission Tomography |
| PCR | Polymerase Chain Reaction |
| AOCs | Antibody-Oligonucleotide Conjugates |
Site-Specific Antibody Conjugation at Glycans and Cysteine Residues
The creation of homogeneous antibody conjugates, such as antibody-drug conjugates (ADCs), is crucial for their therapeutic efficacy and safety. This compound facilitates the production of such well-defined bioconjugates by enabling site-specific modification of antibodies at predetermined locations, namely at engineered glycans or cysteine residues.
Glycan Conjugation: A common strategy for site-specific modification involves the enzymatic remodeling of the N-linked glycans present on the Fc region of an antibody. This can be achieved by treating the antibody with enzymes that introduce azide-functionalized sugars. nih.gov Subsequently, the DBCO moiety of the this compound linker can be selectively reacted with the azide groups on the glycans via SPAAC. researchgate.net This leaves the TCO group available for a subsequent IEDDA reaction with a tetrazine-modified payload, such as a drug or an imaging agent. This chemoenzymatic approach ensures that conjugation occurs away from the antigen-binding site, preserving the antibody's immunoreactivity.
Cysteine Residue Conjugation: An alternative and widely used method for site-specific conjugation is the engineering of cysteine residues at specific locations within the antibody sequence. mdpi.comresearchgate.net These engineered cysteines provide unique reactive handles for conjugation. While maleimide (B117702) chemistry is often used for cysteine modification, the bifunctional nature of this compound allows for a two-step process. For instance, a cysteine residue could first be modified with a linker containing a terminal azide, which then reacts with the DBCO part of this compound. Alternatively, specialized DBCO reagents have been developed that can directly react with cysteine residues under specific conditions, although this is a less common application. nih.gov A more straightforward approach involves using a different bifunctional linker, such as TCO-PEG-maleimide, to attach the TCO group to the cysteine residue, reserving the azide-DBCO reaction for another component of the final construct. nih.gov The principle remains the same: to utilize a specific, engineered site for controlled conjugation.
Methodological Comparison of Random versus Site-Specific Conjugation Strategies
Historically, the conjugation of payloads to antibodies often relied on the random modification of surface-exposed lysine (B10760008) residues. researchgate.netresearchgate.net This method, while straightforward, results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and different conjugation sites. This heterogeneity can lead to inconsistent pharmacological properties, including altered stability, efficacy, and pharmacokinetics. researchgate.net
Site-specific conjugation, enabled by reagents like this compound, offers significant advantages over random strategies. By directing the conjugation to a specific glycan or engineered cysteine, a homogeneous product with a precisely defined DAR is produced. mdpi.comnih.gov This leads to improved reproducibility between batches and a more predictable in vivo behavior. Research comparing random and site-specific methods has consistently shown that site-specific conjugates exhibit a better therapeutic index. researchgate.net The ability to control the exact location of the payload ensures that the antigen-binding region remains unmodified and fully functional, a critical factor for the efficacy of targeted therapies.
| Feature | Random Conjugation (e.g., Lysine) | Site-Specific Conjugation (e.g., Glycans, Cysteines) |
| Homogeneity | Heterogeneous mixture of conjugates | Homogeneous product with defined DAR |
| Reproducibility | Low batch-to-batch consistency | High batch-to-batch consistency |
| Drug-to-Antibody Ratio (DAR) | Variable and difficult to control | Precise and controllable |
| Impact on Antigen Binding | Potential for reduced affinity and immunoreactivity | Minimal impact on antigen binding |
| Pharmacokinetics | Variable and less predictable | More predictable and uniform |
| Therapeutic Index | Often lower | Generally higher and improved |
Design of Multifunctional Probes and Linkers for Complex Biological Systems
The unique structure of this compound, featuring two distinct and bioorthogonal reactive groups, makes it an ideal building block for the design of multifunctional probes and linkers intended for use in complex biological environments.
Development of Bifunctional Linkers for Sequential Click Chemistry Reactions
This compound is inherently a bifunctional linker designed for sequential click chemistry. broadpharm.commedchemexpress.com Its utility lies in the ability to perform two separate and non-interfering conjugation steps. The DBCO group reacts efficiently with azides in a copper-free SPAAC reaction, while the TCO group undergoes a very rapid IEDDA reaction with tetrazines. biochempeg.com This orthogonality allows a researcher to first attach the linker to a biomolecule of interest via one of its reactive ends (e.g., attaching the DBCO end to an azide-modified antibody). After purification, the second reactive end (the TCO group) is available for a subsequent reaction with a second molecule (e.g., a tetrazine-labeled imaging agent or therapeutic payload). nih.gov This sequential approach is fundamental to constructing complex systems like pre-targeted imaging and therapy platforms, where an antibody-TCO conjugate is administered first, allowed to accumulate at the target site, and then a fast-clearing, tetrazine-labeled radioligand is administered for the bioorthogonal reaction to occur in vivo. researchgate.net
Dendrimer-Amplified TCO-Labeling for Enhanced Conjugation Yields
A significant challenge in bioconjugation is achieving a high density of labels on a single biomolecule without compromising its function. One innovative approach to amplify the signal or payload delivery is the use of dendrimers. Research has explored the use of a dendrimeric scaffold to increase the number of TCO moieties on an antibody for pre-targeting applications.
In a notable study, a dendrimer was functionalized with multiple TCO groups and a single DBCO group. This DBCO-dendrimer-TCO construct was then conjugated to an azide-modified antibody (huA33). The resulting conjugate, sshuA33-DEN-TCO, was compared directly to a non-dendrimeric control, sshuA33-PEG12-TCO, which was synthesized using a linker analogous to this compound. nih.govresearchgate.net
The results demonstrated a significant increase in the number of TCO groups per antibody for the dendrimer-based conjugate. This amplification of reactive sites led to a dramatically improved performance in pre-targeted positron emission tomography (PET) imaging. nih.gov
| Conjugate | TCO Groups per Antibody (approx.) | Tumor Uptake (%ID/g) | Reference |
| sshuA33-PEG12-TCO (Control) | ~2 | 4.1 ± 1.3 | nih.govresearchgate.net |
| sshuA33-DEN-TCO (Dendrimer) | ~8 | 8.9 ± 1.9 | nih.govresearchgate.net |
The dendrimer-amplified conjugate produced double the tumoral activity concentration compared to the linear PEG linker control. nih.gov This enhanced performance is attributed to the higher number of TCO reactive partners available for the radiolabeled tetrazine, which also provides a form of "insurance" against the slow in vivo isomerization of the active trans-cyclooctene to the inactive cis-cyclooctene. nih.gov This research highlights the potential of combining bifunctional linkers with dendrimer technology to significantly boost the efficiency of bioconjugation strategies.
Challenges and Methodological Considerations in Tco Peg12 Dbco Applications
Stability of TCO Moieties and Management of Isomerization Pathways
A primary challenge in the application of TCO-PEG12-DBCO lies in the inherent stability of the trans-cyclooctene (B1233481) (TCO) group. The high ring strain that confers exceptional reactivity upon TCO also makes it susceptible to isomerization to its more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer. This isomerization effectively quenches the bioorthogonal reactivity of the TCO moiety towards its tetrazine partner in the inverse electron demand Diels-Alder (IEDDA) reaction.
Several factors within a biological milieu can accelerate this undesirable isomerization. Notably, the presence of thiols, such as glutathione (B108866) which is abundant intracellularly, can promote the conversion of TCO to CCO, potentially through a radical-mediated pathway. Furthermore, studies have revealed that copper-containing serum proteins can also mediate the deactivation of TCO moieties on conjugated antibodies in vivo, presenting a significant hurdle for systemic applications. nih.gov The half-life of TCO can be short, and it is generally not recommended for long-term storage, particularly in solution. broadpharm.com
To manage these isomerization pathways, several strategies have been developed. One approach involves the purification of TCO-containing reagents using silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel. The silver ions form a reversible complex with the trans-isomer, allowing for its separation from the cis-isomer and ensuring high isomeric purity of the starting material. For long-term storage, conformationally strained TCO derivatives can be protected as stable silver(I) metal complexes, which extends their shelf life. nih.gov Additionally, the use of radical inhibitors has been shown to suppress TCO isomerization in the presence of high thiol concentrations. nih.gov Careful control of the isomeric purity of TCO derivatives prior to conjugation is a critical step to maximize the potential for efficient TCO-tetrazine ligation.
Table 1: Factors Influencing TCO Moiety Stability and Corresponding Management Strategies
| Factor Influencing Stability | Effect on TCO Moiety | Management Strategy |
|---|---|---|
| Thiols (e.g., Glutathione) | Promotes isomerization to the less reactive cis-cyclooctene (CCO) isomer, likely via a radical pathway. nih.govnih.gov | Use of radical inhibitors (e.g., Trolox) to suppress isomerization. nih.gov |
| Copper-Containing Serum Proteins | Mediate the deactivation of TCO to its CCO isomer in vivo. nih.gov | Shortening the time lag between administration of TCO-conjugated molecules and the tetrazine probe. |
| Light | Can induce photoisomerization. | Storage of TCO-containing compounds protected from light. |
| Long-Term Storage | Prone to gradual isomerization and polymerization, especially in solution. nih.gov | Storage as a solid at low temperatures (-20°C) or as a stable silver(I) metal complex. broadpharm.comnih.gov |
| Aqueous Environments | Stability can be lower compared to organic solvents, with some derivatives showing isomerization over time. nih.gov | Use of more stable TCO derivatives for applications requiring long-term stability in aqueous media. |
Influence of Reaction Microenvironment on Conjugation Efficiency
The efficiency of the bioorthogonal reactions involving this compound is highly dependent on the local reaction microenvironment. Both the TCO-tetrazine IEDDA reaction and the DBCO-azide strain-promoted alkyne-azide cycloaddition (SPAAC) can be influenced by factors such as pH, solvent polarity, and the presence of competing biological molecules.
The TCO-tetrazine ligation is known to be influenced by the solvent. Protic solvents, and particularly aqueous media, can accelerate the IEDDA reaction. The pH of the environment can also play a significant role. While the reaction proceeds efficiently at physiological pH, some studies have indicated that lower pH environments may lead to faster reaction rates for certain TCO-tetrazine pairs.
For the DBCO-azide reaction, the conjugation is generally favored at a near-neutral pH range of 6-9. thermofisher.com The reaction is highly efficient in aqueous buffers, a key advantage for biological applications. However, it is critical to avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative), as this will directly compete with the azide-functionalized target molecule and inhibit the desired conjugation. thermofisher.com The solubility of the reactants is also a key consideration. While the PEG12 linker in this compound enhances aqueous solubility, the DBCO moiety itself is hydrophobic. Therefore, in some applications, the use of a dry, water-miscible organic solvent like DMSO or DMF may be necessary to initially dissolve the reagent before dilution into the final aqueous reaction buffer. thermofisher.com
Table 2: Influence of Microenvironment on this compound Conjugation Reactions
| Microenvironmental Factor | Effect on TCO-Tetrazine Reaction | Effect on DBCO-Azide Reaction | Methodological Consideration |
|---|---|---|---|
| pH | Reaction rates can be influenced by pH, with some systems showing acceleration at lower pH. | Optimal conjugation is typically observed in the pH range of 6-9. thermofisher.com | Buffer selection should be optimized for the specific biomolecules and reaction partners involved. |
| Solvent | Protic and aqueous solvents generally accelerate the reaction rate. | Highly efficient in aqueous buffers, but initial dissolution in a water-miscible organic solvent may be required. thermofisher.com | Ensure complete dissolution of this compound before addition to the reaction mixture. |
| Buffer Composition | Generally tolerant to common biological buffers. | Avoid buffers containing azides to prevent competitive inhibition. thermofisher.com | Use azide-free buffers such as PBS or HEPES for the DBCO-azide conjugation step. |
| Biological Nucleophiles | High concentrations of thiols can lead to TCO isomerization, reducing the concentration of the reactive species. nih.gov | The DBCO moiety is generally stable in the presence of common biological nucleophiles. | For intracellular applications, consider the potential for TCO isomerization in the thiol-rich environment. |
Mitigation of Steric Hindrance Effects in High-Density Labeling Scenarios
In applications requiring high-density labeling on a biomolecule or surface, steric hindrance can become a significant limiting factor, preventing complete conjugation of all available sites. The bulky nature of the TCO and DBCO moieties, coupled with the molecules they are reacting with, can create a crowded environment that impedes the approach of subsequent reagents.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG12 linker in this compound, is a key strategy to mitigate these steric effects. The hydrophilic and flexible nature of the PEG chain acts as a spacer arm, extending the reactive TCO and DBCO groups away from the surface of the conjugated biomolecule. This increased distance reduces steric clash and improves the accessibility of the reactive sites to their respective binding partners. nih.gov
The length of the PEG linker is a critical parameter. Longer PEG chains can provide a greater steric shielding effect, which can be beneficial in preventing non-specific protein adsorption and improving the accessibility of the reactive ends. rsc.org However, there is a trade-off, as some studies have suggested that long PEG linkers on antibody-TCO conjugates could be detrimental for in vivo applications by potentially increasing the rate of isomerization due to greater exposure to plasma proteins. lookchem.com Therefore, the optimal PEG linker length—balancing the need to overcome steric hindrance with maintaining in vivo stability—may need to be empirically determined for each specific application. The PEG12 linker represents a mid-length spacer designed to offer a balance between these competing factors.
Table 3: Role of PEG12 Linker in Mitigating Steric Hindrance
| Challenge | Role of PEG12 Linker | Research Finding |
|---|---|---|
| Steric Clash in High-Density Labeling | Acts as a flexible spacer to extend the reactive moieties away from the biomolecule's surface. nih.gov | The hydrophilic PEG spacer provides a long and flexible connection that minimizes steric hindrance during ligation. nih.gov |
| Accessibility of Reactive Groups | Improves the accessibility of the TCO and DBCO groups to their reaction partners (tetrazine and azide, respectively). | PEGylation can prevent reactive moieties like TCO from being buried within hydrophobic domains of a conjugated protein, thereby improving functional reactivity. |
| Non-specific Interactions | The hydrophilic nature of the PEG chain can help to reduce non-specific binding and aggregation of conjugates. | PEG linkers are known to improve the solubility and reduce the aggregation of labeled proteins in solution. |
| Balancing Linker Length | A mid-length linker aims to provide sufficient spacing without introducing potential in vivo stability issues associated with very long linkers. lookchem.com | While longer PEG chains can offer greater steric hindrance, they may also increase the rate of TCO isomerization in plasma. lookchem.com |
Future Perspectives and Emerging Research Trajectories for Tco Peg12 Dbco
Development of Advanced Multicomponent Biological Systems and Constructs
The ability of TCO-PEG12-DBCO to link two different molecules with high specificity is a powerful tool for constructing advanced, functional biological systems. Future research will leverage this capability to build sophisticated architectures for applications in therapeutics, diagnostics, and fundamental biology.
One major area of development is in the creation of next-generation antibody-drug conjugates (ADCs) and other targeted delivery vehicles. This compound can be used to precisely link a targeting moiety (e.g., an antibody functionalized with an azide) to a therapeutic payload (e.g., a cytotoxic drug or nanoparticle carrying a tetrazine). This modular approach allows for the rapid generation and screening of various combinations of targeting agents and payloads to optimize therapeutic efficacy. precisepeg.com The hydrophilic PEG spacer can also help to improve the pharmacokinetic properties of the resulting conjugate. conju-probe.com
Beyond simple drug delivery, this compound is an ideal tool for assembling supramolecular structures and creating synthetic cellular environments. For instance, researchers can use the linker to tether enzymes in close proximity on a scaffold, creating an artificial metabolic pathway. One end of the linker could bind to an azide-modified enzyme, while the other binds to a tetrazine-modified scaffold. This can be repeated with different enzymes to control spatial organization and enhance reaction efficiency. Similarly, it can be used to construct multi-protein complexes to study protein-protein interactions or to build functional biomaterials by cross-linking polymer chains. vectorlabs.com
The development of such complex systems is exemplified by research into bioengineered platelets for postsurgical cancer treatment, where bioorthogonal chemistry plays a role in equipping these platelets with therapeutic agents. confluore.com.cn The ability to construct these systems with molecular precision opens up new avenues for creating "smart" materials and therapies that can respond to specific biological cues.
Expansion into Novel Areas of Chemical Biology and Diagnostic Methodological Innovation
The unique properties of the reactions enabled by this compound, particularly the rapid kinetics of the TCO-tetrazine ligation, are driving innovation in diagnostics and in vivo imaging. nih.gov A key emerging area is pre-targeted imaging and therapy, especially in oncology.
In a pre-targeting strategy, a targeting molecule (like an antibody) modified with one bioorthogonal handle (e.g., DBCO) is administered first. After this molecule has accumulated at the target site (e.g., a tumor) and cleared from circulation, a second, smaller molecule carrying the imaging or therapeutic agent (e.g., a radiolabel attached to a tetrazine) is administered. pcbiochemres.com The TCO-tetrazine reaction then occurs rapidly and specifically at the target site. This approach significantly improves the target-to-background ratio in imaging techniques like PET and SPECT and reduces the systemic toxicity of radiotherapies. nih.govpcbiochemres.com this compound is well-suited to be the bridge in the initial construct, linking the targeting antibody to the bioorthogonal handle.
Furthermore, the versatility of this compound is enabling the development of novel probes for fundamental research in chemical biology. For example, it can be used to design sophisticated probes for "labeling after recognition" studies to investigate enzyme activity within living cells. researchgate.net It also has potential applications in global profiling of protein networks and identifying drug targets by allowing for the specific capture and identification of biomolecules that have been metabolically labeled with an azide (B81097) or tetrazine. confluore.com.cn These advanced chemical probes are essential for unraveling the complexity of cellular processes in their native environment.
Q & A
Q. What are the critical steps for synthesizing TCO-PEG12-DBCO, and how do structural variations impact its reactivity?
- Methodological Answer : Synthesis involves coupling trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) via a 12-unit polyethylene glycol (PEG) spacer. Key steps include:
- Activation : Use of carbodiimide crosslinkers (e.g., EDC/NHS) for TCO and DBCO functionalization.
- Purification : Size-exclusion chromatography (SEC) to isolate PEG12 chains of uniform length .
- Validation : Confirm purity (>95%) via HPLC and MALDI-TOF mass spectrometry .
- Impact of PEG length : Longer PEG chains (e.g., PEG24) reduce steric hindrance but may lower reaction kinetics .
Q. How should researchers characterize this compound’s stability under experimental conditions?
- Methodological Answer : Stability assays should include:
- Photodegradation : Expose samples to UV light (e.g., 365 nm) and monitor degradation via UV-Vis spectroscopy.
- Thermal stability : Use differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds.
- Storage recommendations : Store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis .
Q. What are the primary applications of this compound in bioconjugation, and how do they compare to shorter PEG variants?
- Methodological Answer :
- Biomarker labeling : TCO’s rapid inverse electron-demand Diels-Alder (IEDDA) reactivity with tetrazines enables live-cell labeling with minimal off-target effects.
- Drug delivery : PEG12’s balance of hydrophilicity and flexibility improves payload solubility compared to shorter PEG chains (e.g., PEG4) but may reduce tissue penetration .
Advanced Research Questions
Q. How can researchers optimize this compound’s reaction efficiency in heterogeneous biological systems?
- Methodological Answer :
- Solvent optimization : Use mixed solvents (e.g., DMSO/PBS) to enhance solubility without denaturing biomolecules.
- Kinetic analysis : Employ stopped-flow spectroscopy to measure IEDDA reaction rates (k₂ ~ 10³–10⁴ M⁻¹s⁻¹) under physiological conditions.
- Competitive assays : Test cross-reactivity with endogenous thiols or amines using LC-MS .
Q. What experimental designs address contradictions in reported bioorthogonal reaction yields for this compound?
- Methodological Answer :
- Controlled variables : Standardize reaction temperature, pH, and tetrazine concentration across studies.
- Data normalization : Express yields relative to internal controls (e.g., fluorescent tags).
- Meta-analysis : Use PRISMA guidelines to compare datasets from peer-reviewed studies, highlighting protocol discrepancies (e.g., incubation times) .
Q. How can this compound be integrated into multi-step drug delivery systems while minimizing premature activation?
- Methodological Answer :
Q. What methodologies resolve discrepancies in this compound’s cytotoxicity profiles across cell lines?
- Methodological Answer :
- Dose-response assays : Test concentrations from 1 µM to 100 µM in primary vs. immortalized cells.
- Mechanistic studies : Use RNA-seq to identify pathways affected by DBCO-mediated oxidative stress.
- Comparative analysis : Cross-reference cytotoxicity data with PEG chain length and cell membrane composition .
Methodological Frameworks
Q. How can the PICO(T) framework structure hypotheses about this compound’s therapeutic efficacy?
- Population (P) : Cancer cells overexpressing folate receptors.
- Intervention (I) : this compound-conjugated folate-drug conjugates.
- Comparison (C) : Non-targeted PEG12-drug conjugates.
- Outcome (O) : Tumor growth inhibition (measured via caliper or bioluminescence).
- Time (T) : 21-day treatment period .
Q. What quality control criteria ensure reproducibility in this compound synthesis?
- Documentation : Detailed batch records for molar ratios, solvent grades, and reaction times.
- Analytical validation : NMR (¹H, ¹³C) for structural confirmation; SEC for polydispersity index (PDI < 1.1).
- Peer review : Publish synthetic protocols with open-access datasets (e.g., Zenodo) .
Data Analysis and Reporting
Q. How should researchers handle conflicting data on this compound’s in vivo biodistribution?
- Methodological Answer :
Q. What strategies improve the rigor of this compound’s structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
